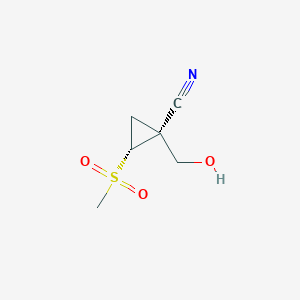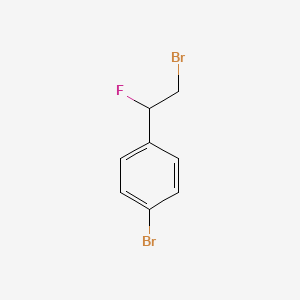![molecular formula C12H11N7O2 B2655446 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034506-06-2](/img/structure/B2655446.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide” is a compound that has been designed, synthesized, and screened as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Analysis
The compound was part of a new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids. The anti-cholinesterase activities demonstrated that all the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil .
科学的研究の応用
Synthesis and Chemical Properties
Recent research focuses on the synthesis and chemical properties of compounds related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, exploring their potential applications in medicinal chemistry and materials science.
Microwave-Assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) discussed microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, indicating the relevance of similar compounds in developing antimicrobial agents. This synthesis pathway highlights the potential for creating derivatives with significant biological activities, including antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
Photooxygenation of Oxazoles for Synthesizing Carboxylates : Wasserman, Gambale, and Pulwer (1981) described using oxazoles as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen, form triamides. This method can be applied to synthesize macrolides, showcasing a potential synthetic route that could relate to the chemical structure of interest (Wasserman et al., 1981).
Antimicrobial Activity of Triazole Derivatives : The antimicrobial activity of 1,2,4-triazol-3-one derivatives was evaluated in a study by Fandaklı et al. (2012), demonstrating the synthesis of compounds with potential antimicrobial properties. This work suggests that structurally related triazole compounds, including the one , may exhibit useful antimicrobial properties (Fandaklı et al., 2012).
Unexpected Reactions in Synthesis : Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated products through ANRORC rearrangement. This study provides insight into the reactivity of similar compounds under specific conditions, which could be useful for designing novel synthetic pathways (Ledenyova et al., 2018).
Anti-Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-avian influenza virus activity. This highlights the potential of structurally related compounds in antiviral research (Hebishy et al., 2020).
作用機序
The compound exhibited about 49-fold higher inhibitory activity than donepezil (IC 50 = 3.2 ± 0.3 μM) against BuChE. This compound inhibited BuChE via a mixed-type inhibition mode. This finding demonstrated that the compound in addition to catalytic anionic site (CAS) can also interact with the peripheral anionic site (PAS) of BuChE .
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOQSKNCILFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)
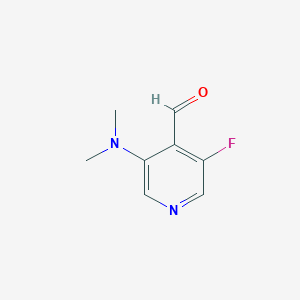
![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)
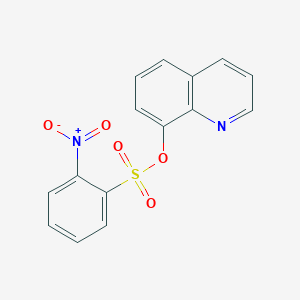
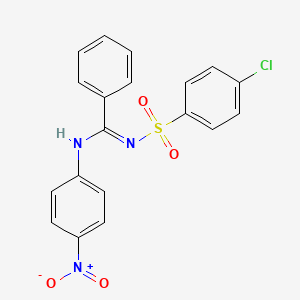
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)
